molecular formula C10H14ClF2N5 B12225835 1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12225835
M. Wt: 277.70 g/mol
InChI Key: CIYKEKCDCGXPFV-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H14ClF2N3 It is characterized by the presence of a difluoroethyl group and a pyrazolylmethyl group attached to a pyrazol-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-methylpyrazole with 2,2-difluoroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with pyrazol-4-amine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl-pyrazolyl ketones, while reduction may produce difluoroethyl-pyrazolyl alcohols .

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}ethylamine

Uniqueness

1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-16-5-8(3-14-16)2-13-9-4-15-17(6-9)7-10(11)12;/h3-6,10,13H,2,7H2,1H3;1H

InChI Key

CIYKEKCDCGXPFV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CN(N=C2)CC(F)F.Cl

Origin of Product

United States

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